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molecular formula C26H18BrN3O B8666807 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Cat. No. B8666807
M. Wt: 468.3 g/mol
InChI Key: WAVXOCYAHQIROH-UHFFFAOYSA-N
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Patent
US08883822B2

Procedure details

To a solution of (5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol (XXIII) (4.05 Kg, 8.6 mol) in DCM (97 L) was added a solution of KBr (205 g, 1.72 mol) in water (4 L). The solution was cooled to 0° C. before adding TEMPO (107.5 g, 688 mmol) and stirring for 30 min. To this solution was added a solution of KHCO3 (10.8 Kg, 107.4 mol) and aqueous 7% NaClO (13.4 L) in water (40 L). The reaction was stirred at 0° C. for 18 hours. A solution of Na2S2O3*5H2O (1.4 Kg, 5.7 mol) in water (9.1 L) was added dropwise to the reaction at 0° C. and stirred for 30 min. The aqueous layer was then separated and washed with DCM (48 L). The combined organic phases were washed with aqueous 25% NaCl (48 L), dried over Na2SO4, filtered and concentrated under vacuum. The residue was co-evaporated with 3×MeOH (20 L) and the solid was washed with 2×n-heptane (8 L). The solid was dried under vacuum at 45° C. to give 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (XXIV) (3.25 Kg, 6.94 mol, 92.3% purity, 80.6% assay yield). 1H NMR (CDCl3, 400 MHz) δ ppm 7.19 (d, J=6 Hz, 5H), 7.22-7.34 (m, 10H), 8.28 (d, J=2.4 Hz, 1H), 8.70 (d, J=2.4 Hz, 1H), 10.07 (s, 1H); ESIMS found C26H18BrN3O m/z 490.0 (M+Na).
Name
Quantity
107.5 g
Type
catalyst
Reaction Step One
Quantity
4.05 kg
Type
reactant
Reaction Step Two
Name
Quantity
205 g
Type
reactant
Reaction Step Two
Name
Quantity
97 L
Type
solvent
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Two
[Compound]
Name
KHCO3
Quantity
10.8 kg
Type
reactant
Reaction Step Three
Name
Quantity
13.4 L
Type
reactant
Reaction Step Three
Name
Quantity
40 L
Type
solvent
Reaction Step Three
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
9.1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([CH2:11][OH:12])=[N:9][N:8]([C:13]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:5]2=[N:6][CH:7]=1.[K+].[Br-].[O-]Cl.[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+]>C(Cl)Cl.O.CC1(C)N([O])C(C)(C)CCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([CH:11]=[O:12])=[N:9][N:8]([C:13]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)([C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)[C:5]2=[N:6][CH:7]=1 |f:1.2,3.4,5.6.7,^1:51|

Inputs

Step One
Name
Quantity
107.5 g
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Two
Name
Quantity
4.05 kg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N(N=C2CO)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
205 g
Type
reactant
Smiles
[K+].[Br-]
Name
Quantity
97 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Three
Name
KHCO3
Quantity
10.8 kg
Type
reactant
Smiles
Name
Quantity
13.4 L
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
Quantity
40 L
Type
solvent
Smiles
O
Step Four
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Name
Quantity
9.1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was then separated
WASH
Type
WASH
Details
washed with DCM (48 L)
WASH
Type
WASH
Details
The combined organic phases were washed with aqueous 25% NaCl (48 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
the solid was washed with 2×n-heptane (8 L)
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum at 45° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(N=C2C=O)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.94 mol
AMOUNT: MASS 3.25 kg
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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